molecular formula C7H16ClNO B6265881 rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans CAS No. 2307747-11-9

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans

Cat. No.: B6265881
CAS No.: 2307747-11-9
M. Wt: 165.7
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Description

The compound "rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans" is a chiral compound with notable structural and functional characteristics. The term "racemic" indicates that it consists of an equal mixture of two enantiomers, specifically the (1R,2S)- and (1S,2R)- forms. This compound contains a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group in a trans configuration. It is typically used in research settings due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans" often begins with the cyclopentane ring system. Various methods can be employed, but a common approach involves the following steps:

  • Preparation of Cyclopentanone: Starting with cyclopentanone, the carbonyl group undergoes reductive amination with 2-aminoethanol under catalytic hydrogenation.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

While industrial-scale production might follow similar principles, it typically involves optimized conditions for yield and purity. Large-scale synthesis may use continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, potentially forming ketones or aldehydes.

  • Reduction: The amino group can be reduced to an amine with appropriate reducing agents.

  • Substitution: The hydroxyl and amino groups may participate in substitution reactions, such as nucleophilic substitution with alkyl halides.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.

  • Substitution: Reagents like thionyl chloride or tosyl chloride for the activation of hydroxyl groups followed by nucleophiles.

Major Products Formed

The products will vary based on the reaction conditions but may include oxidized derivatives like aldehydes and ketones, reduced amines, or substituted derivatives with various functional groups.

Scientific Research Applications

The compound has a broad range of scientific research applications:

  • Chemistry: Used as a starting material in the synthesis of more complex molecules.

  • Biology: Investigated for its potential interactions with biological molecules, possibly as enzyme inhibitors or ligands.

  • Medicine: Explored for its potential therapeutic properties, such as antibacterial or anticancer activities.

  • Industry: Used in the development of fine chemicals and pharmaceuticals.

Mechanism of Action

The precise mechanism by which "rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans" exerts its effects depends on its application:

  • Molecular Targets: It may interact with specific enzymes or receptors, altering their function.

  • Pathways Involved: Possible pathways include modulation of enzymatic activity, receptor binding, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar compounds include other cyclopentane derivatives with amino and hydroxyl substitutions. Comparatively, "rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans" is unique due to its specific stereochemistry and trans configuration.

List of Similar Compounds

  • Cyclopentanamine: A simpler analogue lacking the hydroxyl group.

  • Cyclopentanol: Lacking the aminoethyl group.

  • Other racemic mixtures: Featuring different substituents on the cyclopentane ring.

While this compound shares some reactivity and applications with its analogues, its unique combination of functional groups and stereochemistry lends it distinct properties and potentials.

Properties

CAS No.

2307747-11-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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